molecular formula C11H14BrNO2 B1336153 N-(tert-Butoxycarbonyl)-2-bromoaniline CAS No. 78839-75-5

N-(tert-Butoxycarbonyl)-2-bromoaniline

Cat. No.: B1336153
CAS No.: 78839-75-5
M. Wt: 272.14 g/mol
InChI Key: UQBGKDLSIIHUEZ-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-2-bromoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a bromine atom at the ortho position of the aniline ring. This compound is widely used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.

Mechanism of Action

Target of Action

N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-Butyl (2-bromophenyl)carbamate, is primarily used as a protecting group in organic synthesis . The compound’s primary targets are amino groups in various compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .

Mode of Action

The compound acts by masking the amino group in a molecule, thereby diminishing its nucleophilicity . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol .

Biochemical Pathways

The compound plays a crucial role in synthetic organic transformations . The objective for the deployment of relevant masking–demasking agents is to selectively form bonds of interest, whilst minimizing competing reactions with reactive functional groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Result of Action

The primary result of the compound’s action is the protection of the amino group in various compounds, allowing for selective bond formation . This enables the synthesis of complex molecules with multiple functional groups, where the reactivity of each group needs to be controlled .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group takes place under room temperature conditions for 1–4 hours with yields up to 90% . The stability of the Boc group can also be influenced by the presence of nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline typically involves the protection of 2-bromoaniline with a tert-butoxycarbonyl group. The reaction is carried out by reacting 2-bromoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Bromoaniline+Boc2OThis compound\text{2-Bromoaniline} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 2-Bromoaniline+Boc2​O→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-2-bromoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include palladium catalysts for cross-coupling reactions, such as Suzuki or Heck reactions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted anilines can be formed.

    Deprotection Reactions: The primary product is 2-bromoaniline after the removal of the Boc group.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-2-bromoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds and peptides.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-2-bromopyrrole
  • N-(tert-Butoxycarbonyl)-2-trimethylsilylpyrrole
  • N,N,N-Tris(tert-butoxycarbonyl)-l-arginine

Uniqueness

N-(tert-Butoxycarbonyl)-2-bromoaniline is unique due to its specific substitution pattern, which combines the Boc protecting group with a bromine atom at the ortho position. This combination allows for selective reactions and deprotection steps, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(2-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBGKDLSIIHUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393753
Record name N-(tert-Butoxycarbonyl)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78839-75-5
Record name N-(tert-Butoxycarbonyl)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-2-bromoaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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